N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide
Description
The compound N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a structurally complex molecule featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group fused to a 2-oxooxazolidinone core. The oxazolidinone ring is linked via a methylene bridge to an acetamide moiety substituted with an o-tolyloxy (2-methylphenoxy) group.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-13-4-2-3-5-16(13)25-11-19(23)21-9-15-10-22(20(24)28-15)14-6-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPIDIXXKNEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxazolidinone ring: This step often involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling of the oxazolidinone with the benzo[d][1,3]dioxole: This is usually done via a nucleophilic substitution reaction.
Introduction of the o-tolyloxy group: This final step can be accomplished through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring and the o-tolyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its pharmacological activity. The oxazolidinone ring contributes to the compound's stability and potential biological activity. The molecular formula and weight are crucial in understanding its interactions in biological systems.
Anticonvulsant Activity
One of the primary applications of this compound is in the development of anticonvulsant agents. Compounds with similar structures have shown significant activity against seizures in various animal models. For instance, derivatives of N-benzyl 2-acetamido compounds have been reported to exhibit pronounced anticonvulsant activities, with ED50 values indicating efficacy comparable to established medications like phenobarbital .
Synthesis and Structure-Activity Relationships (SAR)
Research has focused on synthesizing analogs of this compound to explore their pharmacological profiles. For example, a study detailing the synthesis of 3-methyl and 3-ethyl derivatives found that certain modifications significantly enhanced anticonvulsant activity in the maximal electroshock seizure model .
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| N-benzyl 2-acetamido-3-methoxypropionamide | 8.9 | Anticonvulsant |
| N-benzyl 2-acetamido-3-methylbutanamide | 13 | Anticonvulsant |
These findings suggest that small structural changes can lead to substantial differences in activity, emphasizing the importance of SAR studies in drug development.
Potential for Neuropathic Pain Management
In addition to anticonvulsant properties, compounds related to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide have shown promise in managing neuropathic pain. Research indicates that certain derivatives exhibit analgesic effects in formalin pain models, highlighting their potential as dual-action therapeutic agents .
Mechanism of Action
The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxazolidinone ring could inhibit certain biochemical processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds, their distinguishing substituents, and reported bioactivities:
Bioactivity and Mechanism of Action
- Antibacterial Potential: Oxazolidinone derivatives (e.g., ’s compounds) inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The target compound’s oxazolidinone core may share this mechanism.
- Plant Growth Modulation: K-16 () alters auxin signaling in A. thaliana at nanomolar concentrations, but the target compound’s o-tolyloxy group may reduce phytocompatibility .
- Enzyme Inhibition : Compound 28 () inhibits IDO1 (IC₅₀ = 0.59 µM), suggesting benzo[d][1,3]dioxol-5-yl acetamides can target metabolic enzymes .
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzo[d][1,3]dioxole : This moiety is known for its role in enhancing the lipophilicity and biological activity of compounds.
- Oxazolidinone : This ring structure is often associated with antibacterial properties.
- Acetamide : This group can influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is C_{20}H_{22}N_{2}O_{4}, indicating a complex structure conducive to various interactions in biological systems.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Antimicrobial Activity : The oxazolidinone structure suggests potential antibacterial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The benzo[d][1,3]dioxole moiety may contribute to antioxidant activity by scavenging free radicals.
In Vitro Studies
In vitro studies have demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium. The presence of the benzo[d][1,3]dioxole moiety enhances this activity by increasing membrane permeability and disrupting bacterial cell walls.
In Vivo Studies
In vivo studies using animal models have reported that compounds with similar structural features can reduce symptoms of inflammation and pain. For example, a study on oxazolidinone derivatives demonstrated a reduction in paw edema in rats when administered at therapeutic doses.
Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of benzo[d][1,3]dioxole-containing oxazolidinones. Results indicated that these compounds inhibited bacterial growth effectively, with minimal cytotoxicity to human cells.
- Case Study 2 : Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The study found significant reductions in inflammatory markers and joint swelling.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
